(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Description
The compound (3,5-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone is a structurally complex molecule featuring a piperazine core substituted with a 4-fluorophenyl sulfonyl group and a 3,5-dimethoxyphenyl methanone moiety. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and synthesis pathways .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-11-14(12-17(13-16)27-2)19(23)21-7-9-22(10-8-21)28(24,25)18-5-3-15(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHWRDJHDYUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxy and fluorophenyl groups are introduced through specific substitution reactions. The sulfonyl group is added via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, followed by purification processes such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
(a) Piperazine-Based Sulfonamides ()
Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) share the piperazine-sulfonyl backbone but differ in substituents:
- Piperazine Substitution : The target compound uses a 4-fluorophenyl sulfonyl group, whereas analogs in feature bis(4-fluorophenyl)methyl or benzhydryl groups.
- Sulfonamide vs. Sulfonyl: Analogs in incorporate sulfamoyl amino (-SO₂NH₂) groups, while the target has a direct 4-fluorophenyl sulfonyl (-SO₂-) linkage.
- Methanone Position: The target’s methanone is attached to a 3,5-dimethoxyphenyl group, contrasting with ’s ethanone or piperidine-linked ketones .
(b) Methanone Oximes ()
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oximes (6a/b) demonstrate high synthetic yields (>95%) via hydroxylamine hydrochloride reactions. The target’s lack of an oxime group and its 3,5- versus 3,4-dimethoxy substitution may alter electronic properties and solubility .
(c) Triazole and Pyridazinone Derivatives ()
Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () and 5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone () replace the piperazine-methanone core with triazole or pyridazinone rings. These substitutions likely affect binding affinity and metabolic stability .
Functional Group Analysis
Biological Activity
The compound (3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a synthetic derivative that incorporates a piperazine moiety and a sulfonyl group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethoxyphenyl group, a fluorophenyl sulfonyl group, and a piperazine ring, contributing to its bioactivity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing piperazine and sulfonyl functionalities can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Case Study : A related compound demonstrated an 86% regression in tumor size in xenograft models when administered orally at a dosage of 100 mg/kg over 14 days . This suggests that this compound may have similar potential.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. In particular, it has shown promise as an inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer .
- Mechanism : By inhibiting HDACs, the compound may increase acetylation levels of histones, leading to the activation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Compounds with sulfonamide groups are known for their antibacterial properties. The sulfonyl moiety enhances the compound's interaction with bacterial enzymes, potentially leading to effective antibacterial activity .
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | 86% tumor regression | |
| HDAC Inhibition | Induction of apoptosis | |
| Antibacterial | Effective against specific strains |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Enhanced histone acetylation leads to increased expression of pro-apoptotic factors.
- Enzyme Interaction : Sulfonamide groups can inhibit bacterial enzymes crucial for survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
